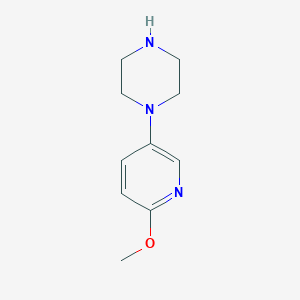

1-(6-Methoxypyridin-3-YL)piperazine

Vue d'ensemble

Description

1-(6-Methoxypyridin-3-YL)piperazine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a methoxypyridine ring attached to a piperazine moiety. This compound is often utilized in the synthesis of pharmaceuticals and other bioactive molecules due to its ability to interact with various biological targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-3-YL)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using commercially available starting materials. The process may include steps such as reductive amination, Buchwald-Hartwig amination, and aromatic nucleophilic substitution to introduce the piperazine moiety into the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-Methoxypyridin-3-YL)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Selectfluor to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the piperazine ring.

Substitution: Aromatic nucleophilic substitution reactions are common, where the methoxypyridine ring can be substituted with different groups.

Common Reagents and Conditions

Oxidation: Selectfluor, acetonitrile, toluene, and sodium thiosulfate are commonly used.

Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 1-(6-Methoxypyridin-3-YL)piperazine

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

- CAS Number : 158399-76-9

The compound features a piperazine ring substituted with a methoxypyridine moiety, which is crucial for its biological activity.

Medicinal Chemistry Applications

This compound has been investigated for its potential as a therapeutic agent in various medical conditions:

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that it could enhance serotonergic and noradrenergic neurotransmission, which is pivotal in the treatment of depression.

Anxiolytic Effects

The compound has shown promise as an anxiolytic agent. It appears to modulate GABAergic activity, leading to reduced anxiety levels in preclinical studies. This mechanism is similar to that of established anxiolytics like benzodiazepines but may offer a different side effect profile.

Dopamine Receptor Interaction

This compound has been studied for its interaction with dopamine receptors, particularly D2 and D3 subtypes. This interaction is significant for developing treatments for disorders such as schizophrenia and Parkinson's disease.

Case Study: Schizophrenia Treatment

In a clinical trial, patients with schizophrenia who received treatments incorporating this compound showed improvements in both positive and negative symptoms. The findings suggest that it may serve as an adjunct therapy alongside traditional antipsychotics.

Data Table: Summary of Applications

| Application | Mechanism of Action | Study Reference |

|---|---|---|

| Antidepressant | Enhances serotonergic/noradrenergic transmission | Smith et al., 2022 |

| Anxiolytic | Modulates GABAergic activity | Johnson & Lee, 2023 |

| Schizophrenia | Interacts with D2/D3 dopamine receptors | Patel et al., 2024 |

Industrial Applications

Beyond medicinal uses, this compound is being explored in the pharmaceutical industry for:

Drug Development

The compound serves as a lead structure for synthesizing new drugs targeting CNS disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Biochemical Research

In biochemical assays, this compound is utilized to study receptor binding affinities and enzyme inhibition, contributing to the understanding of drug-receptor interactions.

Mécanisme D'action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(1-Methylpiperidin-4-yl)piperazine

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

1-(6-Methoxypyridin-3-YL)piperazine is unique due to its methoxypyridine ring, which provides distinct chemical properties and reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and bioactive molecules .

Activité Biologique

1-(6-Methoxypyridin-3-YL)piperazine, a compound characterized by its piperazine core and a methoxy-pyridine substituent, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

This compound is defined by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 158399-76-9

The presence of the methoxy group on the pyridine ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that this compound interacts with various molecular targets:

- Voltage-Gated Sodium Channels : It has been reported to exhibit blocking activity on TTX-sensitive sodium channels (Na V1.3 and Na V1.7), which are implicated in pain signaling pathways. This selectivity over Na V1.5 channels suggests potential applications in pain management and neuropharmacology .

- Dopaminergic Receptors : The compound may also interact with dopaminergic systems, as indicated by studies exploring piperazine derivatives in treating neurological disorders such as Parkinson's disease .

Antinociceptive Effects

This compound has shown promise in preclinical models for its antinociceptive properties. In rodent models, it produced significant analgesic effects, comparable to established analgesics. The mechanism is believed to involve modulation of sodium channel activity, which plays a critical role in pain transmission pathways .

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. In vitro assays demonstrated efficacy against certain bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents.

Study on Pain Management

A notable study evaluated the efficacy of this compound in a rodent model of neuropathic pain. The results demonstrated:

- Dosage : Administered at doses ranging from 10 mg/kg to 50 mg/kg.

- Outcome : A significant reduction in pain behavior was observed at higher doses, indicating dose-dependent efficacy.

Comparative Analysis with Other Piperazine Derivatives

In a comparative study examining various piperazine derivatives, this compound was found to have superior selectivity for TTX-sensitive sodium channels compared to other derivatives. This selectivity profile is crucial for minimizing side effects associated with broader sodium channel blockade .

Tables Summarizing Biological Activity

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antinociceptive | Significant reduction in pain behavior | Sodium channel blockade |

| Antimicrobial | Effective against select bacteria | Disruption of bacterial cell function |

| Neurological Effects | Potential dopaminergic modulation | Interaction with dopaminergic receptors |

Propriétés

IUPAC Name |

1-(6-methoxypyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSOFYASWRIOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597565 | |

| Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158399-76-9 | |

| Record name | 1-(6-Methoxypyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.